N-Hydroxysuccinimide erucic acid is a compound formed by the esterification of N-hydroxysuccinimide with erucic acid. N-hydroxysuccinimide is a versatile reagent widely used in bioconjugation and chemical synthesis, while erucic acid is a long-chain fatty acid predominantly found in certain oilseeds. This compound combines the properties of both components, making it valuable in various scientific applications.
Erucic acid (C22:1) is primarily derived from plants in the Brassicaceae family, particularly from species like Brassica napus (rapeseed) and Brassica juncea (Indian mustard) . N-hydroxysuccinimide is synthesized through the reaction of succinimide with hydroxylamine, and it plays a critical role in forming activated esters used for coupling reactions in biochemistry .
N-Hydroxysuccinimide erucic acid can be classified as an ester, specifically an activated ester, due to the presence of the N-hydroxysuccinimide moiety. It falls under the category of fatty acid derivatives and is utilized in bioconjugation techniques.
N-Hydroxysuccinimide erucic acid can be synthesized through a straightforward esterification reaction between erucic acid and N-hydroxysuccinimide. The reaction typically requires the presence of a coupling agent or activating agent to facilitate the formation of the ester bond.
The molecular structure of N-hydroxysuccinimide erucic acid features a long hydrocarbon chain characteristic of erucic acid, attached to the N-hydroxysuccinimide group.
N-Hydroxysuccinimide erucic acid participates in various chemical reactions, primarily involving nucleophilic attack by amines or alcohols on the activated ester.
The mechanism of action involves nucleophilic substitution where an amine or alcohol attacks the carbonyl carbon of the N-hydroxysuccinimide moiety, leading to the formation of an amide or ester bond while releasing N-hydroxysuccinimide.
N-Hydroxysuccinimide erucic acid has several scientific uses:
This compound exemplifies how combining different chemical entities can enhance functionality and expand applications within biochemical research and industrial processes.
N-Hydroxysuccinimide (NHS) esters represent a cornerstone of bioconjugation chemistry, enabling efficient amide bond formation between carboxylic acids and amines under mild conditions. Erucic acid (cis-13-docosenoic acid, C~22~H~42~O~2~), a very-long-chain monounsaturated fatty acid abundant in Brassicaceae oilseeds, serves as a unique hydrophobic backbone for NHS-activated derivatives. The conjugation of NHS with erucic acid generates a highly reactive ester (C~26~H~45~NO~4~) that merges the fatty acid’s lipid-soluble properties with NHS’s aqueous reactivity [3] [7]. This hybrid molecule facilitates targeted delivery of therapeutic agents and biomaterials, leveraging erucic acid’s natural metabolic pathways while exploiting NHS’s kinetic advantages in coupling reactions [1] [6].
Molecular ArchitectureN-Hydroxysuccinimide erucic acid (NHS-EA) is characterized by the esterification of erucic acid’s carboxyl group with NHS’s hydroxyl moiety (Figure 1). The resulting structure preserves erucic acid’s 22-carbon chain with a cis-double bond at Δ13, while incorporating NHS’s cyclic imide ring (C~4~H~5~NO~3~) [7] [9]. This configuration yields two critical functional domains:
Physicochemical PropertiesNHS-EA exhibits distinctive properties arising from its amphiphilic design:
Table 1: Comparative Properties of NHS-EA and Precursors
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility | Reactivity Half-life (pH 7.4) |
---|---|---|---|---|---|
Erucic acid | C~22~H~42~O~2~ | 338.6 | 33.4 | Low (<0.1 mg/L) | N/A |
NHS | C~4~H~5~NO~3~ | 115.09 | 96.3 | Moderate (50 g/L) | N/A |
NHS-EA | C~26~H~45~NO~4~ | 435.65 | 41–45 | Low (surfactant-dependent) | 15–30 min |
Key characteristics include:
Synthetic MethodologyNHS-EA synthesis employs carbodiimide-mediated coupling (Figure 2):
Biosynthetic MachineryErucic acid (EA) biosynthesis occurs in developing seeds of Brassica napus, B. rapa, and related species via a conserved four-step elongation cycle (Figure 3):
Table 2: Enzymatic Machinery for Erucic Acid Biosynthesis
Enzyme | Gene Symbol | Subcellular Localization | Function | Effect on EA Content |
---|---|---|---|---|
β-Ketoacyl-CoA synthase | KCS (e.g., FAE1) | Endoplasmic reticulum membrane | Condenses oleoyl-CoA with malonyl-CoA | ↑↑↑ (Rate-limiting) |
β-Ketoacyl-CoA reductase | KCR | ER lumen | Reduces β-ketoacyl-CoA to β-hydroxyacyl-CoA | ↑ |
β-Hydroxyacyl-CoA dehydratase | HCD | ER membrane | Dehydrates to trans-2-enoyl-CoA | ↑ |
trans-2-Enoyl-CoA reductase | ECR | ER lumen | Reduces to acyl-CoA (C20:1/C22:1) | ↑ |
Lysophosphatidic acid acyltransferase | LPAAT | ER membrane | Incorporates EA into sn-2 position of TAGs | ↑↑ |
Regulatory FactorsEA accumulation (40–54% in HEAR varieties) is modulated by:
Industrial ApplicationsErucic acid derivatives have evolved from bulk oleochemicals to high-value functional agents:
Table 3: Evolution of Erucic Acid-Derived Technologies
Era | Primary Application | Derivative Form | Key Advantage | Limitation |
---|---|---|---|---|
1960s–1980s | Lubricants, plasticizers | Erucamide | Thermal stability (>300°C) | Low reactivity |
1990s–2000s | Biofuels, nylon precursors | Methyl erucate | Biodegradability | Limited functionalization |
2010s–Present | Drug delivery systems | NHS-Erucate | Controlled conjugation | Hydrolysis sensitivity |
Key developments include:1. Oleochemical Production:- EA → Behenic acid (hydrogenation) → Detergents/emulsifiers- EA → Brassidic acid (isomerization) → High-stability lubricants [4]2. Polymer Chemistry:- EA ozonolysis → Azelaic + Brassylic acids → Nylon-1313 [4]- Epoxidized EA → PVC plasticizers [1]
Biomedical InnovationsNHS-EA enables precision bioconjugation in therapeutic contexts:
Emergent Technologies1. Stimuli-Responsive Systems: NHS-EA linked to:- pH-sensitive doxorubicin derivatives (release at pH 5.0)- MMP-9-cleavable peptides for tumor-specific activation [3]2. Vaccine Adjuvants: EA-NHS conjugated to TLR7 agonists enhances immunogenicity by 18-fold [6]3. Polymer Therapeutics:- Example: Poly(lactic-co-erucic acid) grafts for stent coatings [1]
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: